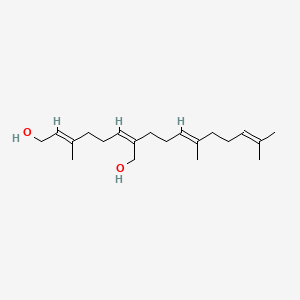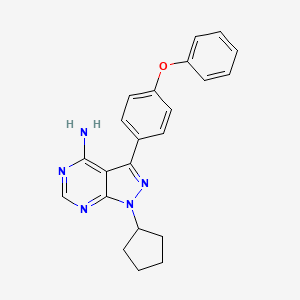
PCI 29732
Vue d'ensemble
Description
PCI 29732 est un inhibiteur puissant et sélectif de la tyrosine kinase de Bruton, une enzyme cruciale dans les voies de signalisation des cellules B. Ce composé a montré un potentiel significatif pour améliorer l'efficacité des agents chimiothérapeutiques conventionnels, en particulier dans les cellules cancéreuses qui surexpriment le transporteur ATP-binding cassette sous-famille G membre 2 .
Applications De Recherche Scientifique
PCI 29732 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on B cell receptor signaling and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with multidrug resistance mediated by the ATP-binding cassette subfamily G member 2 transporter
Industry: Utilized in the development of new chemotherapeutic strategies and combination therapies
Mécanisme D'action
Target of Action
PCI 29732, also known as 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent, orally active, reversible inhibitor of Bruton’s Tyrosine Kinase (BTK) with Kapp values of 8.2, 4.6, and 2.5 nM for BTK, Lck, and Lyn, respectively . BTK is a member of the Tec family of kinases and is essential for B-cell antigen receptor (BCR) signaling pathway .
Mode of Action
This compound interacts with its targets by competitively binding to the ATP-binding site of BTK, thereby inhibiting its function . It also inhibits the function of ABCG2, another target, by competitively binding to its ATP-binding site .
Biochemical Pathways
The inhibition of BTK by this compound blocks B-cell antigen receptor (BCR)-mediated gene expression in CD20+ B cells . This compound also affects the multidrug resistance (MDR) pathway, which is induced by the ABC transporter subfamily B member 1 (ABCB1) and subfamily G member 2 (ABCG2), thereby enhancing the efficacy of substrate chemotherapeutic agents .
Pharmacokinetics
It is known to be orally active , suggesting good bioavailability.
Result of Action
This compound significantly enhances the efficacy of substrate chemotherapeutic agents in ABCG2-overexpressing cells and also in xenografts harboring the H460/MX20 cell that overexpress ABCG2 . It increases the intracellular accumulations of doxorubicin and Rhodamine 123 in ABCG2-overexpressing S1-MI-80 cells .
Action Environment
The environment can influence the action of this compound. For instance, in a xenograft mouse model, this compound enhanced the anticancer efficacy of Topotecan . .
Analyse Biochimique
Biochemical Properties
PCI 29732 plays a crucial role in biochemical reactions by inhibiting BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. The compound exhibits a high affinity for BTK with a biochemical Ki of 8.2 nM . Additionally, this compound also inhibits other kinases such as Lck and Lyn with Ki values of 4.6 and 2.5 nM, respectively . These interactions are characterized by the irreversible binding of this compound to the active sites of these kinases, thereby blocking their activity and downstream signaling .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In B-cells, the compound inhibits BCR-mediated signaling, leading to reduced cell proliferation and survival . This compound has been shown to enhance the efficacy of conventional chemotherapeutic agents in ABCG2-overexpressing cancer cells by increasing the intracellular accumulation of drugs such as doxorubicin and Rhodamine 123 . This effect is achieved through the inhibition of the ATPase activity of ABCG2, a multidrug resistance protein .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of BTK, leading to the inhibition of BTK autophosphorylation and subsequent downstream signaling . This inhibition disrupts the BCR signaling pathway, which is essential for B-cell activation and survival . Additionally, this compound competitively binds to the ATP-binding site of ABCG2, inhibiting its function and enhancing the efficacy of chemotherapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to 12 months at -20°C . Long-term studies have shown that this compound maintains its inhibitory activity against BTK and other kinases over extended periods . The degradation of this compound can occur under certain conditions, leading to a reduction in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BTK activity and reduces tumor growth in xenograft models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with kinases such as BTK, Lck, and Lyn . The compound inhibits the phosphorylation of these kinases, thereby affecting downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound influences the metabolic flux of cancer cells by enhancing the efficacy of chemotherapeutic agents and reducing drug resistance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s ability to inhibit ABCG2-mediated drug efflux enhances its intracellular accumulation and efficacy . This compound is also distributed to specific tissues, including the liver and kidneys, where it can exert its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with BTK and other kinases . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that affect its localization and function within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de PCI 29732 implique plusieurs étapes, en commençant par la préparation de la structure de base de la pyrazolo[3,4-d]pyrimidine. Les étapes clés comprennent :
Cyclisation : Formation du noyau pyrazolo[3,4-d]pyrimidine par des réactions de cyclisation.
Substitution : Introduction des groupes phénoxyphényle et cyclopentyle par des réactions de substitution.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des techniques telles que la chimie en flux continu peuvent être employées pour améliorer l'efficacité et l'évolutivité .
Analyse Des Réactions Chimiques
Types de réactions
PCI 29732 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé, modifiant potentiellement son activité biologique.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les halogénoarènes sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des activités biologiques et des propriétés différentes .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé d'outil pour étudier l'inhibition des kinases et les voies de transduction du signal.
Biologie : Enquêté pour ses effets sur la signalisation du récepteur des cellules B et son potentiel à moduler les réponses immunitaires.
Médecine : Exploré comme agent thérapeutique potentiel pour traiter les cancers, en particulier ceux présentant une multirésistance aux médicaments médiée par le transporteur ATP-binding cassette sous-famille G membre 2
Industrie : Utilisé dans le développement de nouvelles stratégies chimiothérapeutiques et de thérapies combinées
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la tyrosine kinase de Bruton. Cette inhibition bloque les voies de signalisation en aval impliquées dans l'activation et la prolifération des cellules B. Le composé se lie de manière compétitive au site de liaison de l'ATP de la tyrosine kinase de Bruton, empêchant sa phosphorylation et son activation ultérieure. Ce mécanisme est crucial pour sa capacité à améliorer l'efficacité des agents chimiothérapeutiques dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Composés similaires
PCI 32765 : Un autre inhibiteur de la tyrosine kinase de Bruton avec une activité inhibitrice similaire mais des propriétés pharmacocinétiques différentes.
Ibrutinib : Un inhibiteur connu de la tyrosine kinase de Bruton utilisé cliniquement pour traiter certains types de cancers.
Acalabrutinib : Un inhibiteur plus sélectif de la tyrosine kinase de Bruton avec moins d'effets hors cible.
Unicité
PCI 29732 est unique en raison de son inhibition réversible de la tyrosine kinase de Bruton et de sa capacité à améliorer l'efficacité des agents chimiothérapeutiques dans les cellules cancéreuses multirésistantes. Cela en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
1-cyclopentyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c23-21-19-20(26-27(16-6-4-5-7-16)22(19)25-14-24-21)15-10-12-18(13-11-15)28-17-8-2-1-3-9-17/h1-3,8-14,16H,4-7H2,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJUPMONHWAZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330786-25-9 | |
| Record name | PCI 29732 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


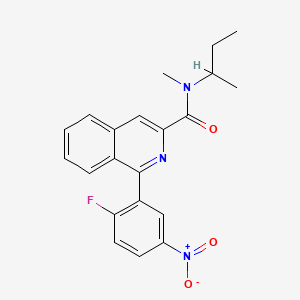
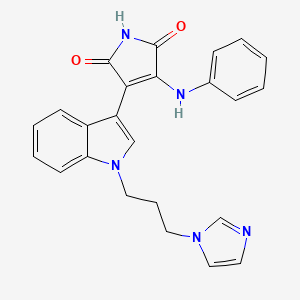
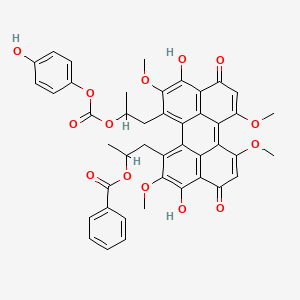
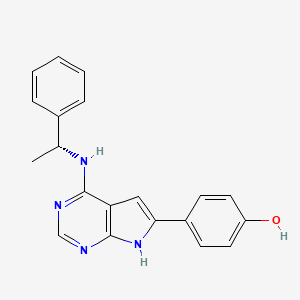
![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)
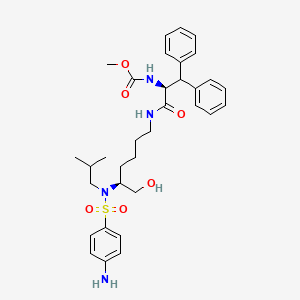

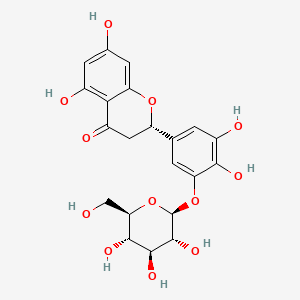
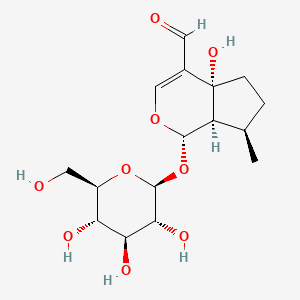
![2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide](/img/structure/B1678518.png)
